molecular formula C19H20BrN3O2 B5395940 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide

4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide

カタログ番号 B5395940
分子量: 402.3 g/mol
InChIキー: IIBLUIYYWXDKEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide is a synthetic compound that belongs to the benzamide class of drugs. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential applications in the treatment of various neurological disorders.

作用機序

The mechanism of action of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide involves the inhibition of the dopamine transporter (4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide, 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide are primarily mediated by its effects on dopamine signaling. It has been shown to increase the release of dopamine in the striatum, a brain region that is involved in motor control, reward, and addiction. It also enhances the locomotor activity of animals and can induce stereotypic behaviors that are characteristic of dopamine agonists.

実験室実験の利点と制限

One of the main advantages of using 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide in lab experiments is its high selectivity for 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide over other monoamine transporters such as serotonin and norepinephrine transporters. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide is its potential to induce stereotypic behaviors that can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the research on 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide. One of the areas of interest is the development of more selective and potent 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide inhibitors that can be used for the treatment of various neurological disorders. Another area of research is the investigation of the role of dopamine in various physiological and pathological conditions using 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide as a tool. Additionally, the potential use of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide in the development of imaging agents for the diagnosis of Parkinson's disease and other neurodegenerative disorders is an area of active research.

合成法

The synthesis of 4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide involves a multi-step process that starts with the reaction of 4-bromoaniline with ethyl 2-oxo-2-(4-phenyl-1-piperazinyl)acetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.

科学的研究の応用

4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide has been extensively studied for its potential applications in the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction. It has also been investigated for its potential use as a tool in neuroscience research to study the role of dopamine in various physiological and pathological conditions.

特性

IUPAC Name

4-bromo-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c20-16-8-6-15(7-9-16)19(25)21-14-18(24)23-12-10-22(11-13-23)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBLUIYYWXDKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。